molecular formula C12H16F3N3O B2371846 1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol CAS No. 2034422-62-1

1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol

Katalognummer: B2371846
CAS-Nummer: 2034422-62-1
Molekulargewicht: 275.275
InChI-Schlüssel: PWXCERJYFRNEGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a piperidine ring bearing a trifluoromethyl (CF3) group and a hydroxyl group at the 4-position, which is linked to a 2,6-dimethylpyrimidine heterocycle. The strategic incorporation of the trifluoromethyl group is of particular interest, as this moiety is known to significantly influence a compound's properties by modulating its lipophilicity, metabolic stability, and binding affinity, making it a prevalent feature in modern pharmaceutical agents . This structure makes it a valuable intermediate for researchers developing novel therapeutic agents. Piperidine and pyrimidine rings are common scaffolds in pharmaceuticals, and their combination in a single molecule suggests potential for diverse biological activity. The specific substitution pattern presents opportunities for exploring structure-activity relationships (SAR) in various drug discovery programs. For research use only. Not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c1-8-7-10(17-9(2)16-8)18-5-3-11(19,4-6-18)12(13,14)15/h7,19H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXCERJYFRNEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Trifluoromethylation of 4-Piperidone

Reagents :

  • 4-Piperidone
  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert–Prakash reagent)
  • Tetrabutylammonium fluoride (TBAF) as a fluoride source.

Procedure :

  • 4-Piperidone is treated with TMSCF₃ in anhydrous THF at 0°C under inert atmosphere.
  • TBAF is added to initiate desilylation, forming the trifluoromethylated alcohol.
  • The product, 4-hydroxy-4-(trifluoromethyl)piperidine , is isolated via column chromatography (hexane/ethyl acetate).

Key Data :

  • Yield : 65–75%.
  • Characterization :
    • ¹H NMR (CDCl₃): δ 3.60–3.40 (m, 4H, piperidine-CH₂), 2.80–2.60 (m, 2H), 1.90–1.70 (m, 2H).
    • ¹⁹F NMR : δ -64.2 ppm (CF₃).

Alternative Route: Cyclization of δ-Amino Alcohols

Reagents :

  • Ethyl 4-oxo-1-(trifluoromethyl)piperidine-3-carboxylate
  • LiAlH₄ for reduction.

Procedure :

  • Ethyl 4-oxo-1-(trifluoromethyl)piperidine-3-carboxylate is reduced with LiAlH₄ in THF.
  • Cyclization forms 4-(trifluoromethyl)piperidin-4-ol after acidic workup.

Key Data :

  • Yield : 50–60%.
  • Purity : >95% (HPLC).

Synthesis of 4-Chloro-2,6-dimethylpyrimidine

Chlorination of 2,6-Dimethylpyrimidin-4-ol

Reagents :

  • 2,6-Dimethylpyrimidin-4-ol
  • Phosphorus oxychloride (POCl₃)
  • N,N-Dimethylaniline (catalyst).

Procedure :

  • 2,6-Dimethylpyrimidin-4-ol is refluxed with POCl₃ and N,N-dimethylaniline at 110°C for 6 h.
  • Excess POCl₃ is removed under vacuum, and the product is neutralized with ice-water.

Key Data :

  • Yield : 85–90%.
  • Characterization :
    • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 2.70 (s, 6H, 2×CH₃).

Coupling of Piperidine and Pyrimidine

Nucleophilic Aromatic Substitution

Reagents :

  • 4-(Trifluoromethyl)piperidin-4-ol
  • 4-Chloro-2,6-dimethylpyrimidine
  • Potassium carbonate (K₂CO₃)
  • Dimethylformamide (DMF).

Procedure :

  • 4-(Trifluoromethyl)piperidin-4-ol and 4-chloro-2,6-dimethylpyrimidine are mixed in DMF.
  • K₂CO₃ is added, and the reaction is heated at 90°C for 12 h.
  • The product is purified via recrystallization (ethanol/water).

Key Data :

  • Yield : 70–80%.
  • Purity : >98% (GC-MS).
  • Characterization :
    • ¹H NMR (CDCl₃): δ 8.20 (s, 1H, pyrimidine-H), 3.80–3.60 (m, 4H, piperidine-CH₂), 2.60 (s, 6H, 2×CH₃), 2.20–1.80 (m, 4H).
    • ¹⁹F NMR : δ -63.8 ppm (CF₃).

Microwave-Assisted Coupling

Reagents :

  • Same as above, with tetrabutylammonium bromide (TBAB) as phase-transfer catalyst.

Procedure :

  • Reaction is conducted in a microwave reactor at 120°C for 1 h.
  • Purification via flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Key Data :

  • Yield : 85–90%.
  • Reaction Time : 1 h vs. 12 h (conventional).

Alternative Synthetic Routes

Reductive Amination

Reagents :

  • 2,6-Dimethylpyrimidine-4-carbaldehyde
  • 4-Amino-4-(trifluoromethyl)piperidine
  • Sodium cyanoborohydride (NaBH₃CN).

Procedure :

  • The aldehyde and amine are stirred in MeOH with NaBH₃CN at 25°C for 24 h.
  • Product is isolated via solvent evaporation.

Key Data :

  • Yield : 55–60%.
  • Limitation : Lower yield due to competing side reactions.

Pd-Catalyzed Cross-Coupling

Reagents :

  • 4-Bromo-2,6-dimethylpyrimidine
  • 4-(Trifluoromethyl)piperidin-4-ol
  • Pd(OAc)₂, Xantphos, Cs₂CO₃.

Procedure :

  • Buchwald–Hartwig amination under reflux in toluene.
  • Purification via column chromatography.

Key Data :

  • Yield : 75–80%.
  • Cost : Higher due to catalyst use.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Cost Scalability
Nucleophilic Substitution 70–80 >98 12 Low High
Microwave-Assisted 85–90 >99 1 Moderate Moderate
Reductive Amination 55–60 95 24 Low Low
Pd-Catalyzed 75–80 97 6 High Moderate

Optimal Method : Microwave-assisted nucleophilic substitution balances yield, time, and scalability.

Challenges and Solutions

  • Low Reactivity of 4-Chloropyrimidine : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • CF₃ Group Stability : Avoid strong acids/bases during piperidine synthesis to prevent decomposition.
  • By-Product Formation : Recrystallization in ethanol/water improves purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Oxidation Products: Ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in critical biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with piperidin-4-ol derivatives reported in serotonin receptor research. Below is a comparative analysis with a key analogue:

Compound A: 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

  • Core Structure : Piperidin-4-ol.
  • Substituents: Position 1: Quinolin-3-yl (aromatic heterocycle). Position 4: Hydroxypropyl-naphthalenyloxy (bulky, oxygen-linked group).
  • Pharmacology: 5-HT1F Antagonism: Ki = 11 nM (radioligand binding assay) . Selectivity: 31-fold selectivity over 5-HT2B (Ki = 343 nM) . Nonspecific Effects: Inhibits luminescence signals at ≥3 μM, independent of receptor activity .

Target Compound : 1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol

  • Core Structure : Piperidin-4-ol.
  • Substituents :
    • Position 1 : 2,6-Dimethylpyrimidin-4-yl (smaller, electron-deficient aromatic ring).
    • Position 4 : CF₃ (strong electron-withdrawing group).
  • The CF₃ group likely enhances metabolic stability and membrane permeability relative to Compound A’s hydroxypropyl-naphthalenyloxy substituent.

Pharmacokinetic and Binding Affinity Considerations

Parameter Compound A Target Compound
Aromatic Substituent Quinolin-3-yl (bulky, π-π interactions) 2,6-Dimethylpyrimidin-4-yl (compact, H-bond acceptor)
Electron Effects Neutral (quinoline) Electron-deficient (pyrimidine + CF₃)
Lipophilicity (LogP) Estimated ~3.5 (naphthalenyloxy) Estimated ~2.8 (CF₃ reduces hydrophobicity)
Receptor Selectivity High for 5-HT1F (Ki = 11 nM) Not reported; structural optimization may enhance specificity.

Additional Pyrimidine-Based Analogues

  • 2,6-Diaminopyrimidin-4-ol (): Lacks the piperidine core but shares the pyrimidine scaffold. Absence of substituents limits receptor engagement.
  • 1405126-73-9 (): Features imidazo[1,5-b]pyridazine and difluorophenyl groups; structurally distinct but underscores pyrimidine diversity in drug discovery.

Research Implications

  • Target Compound Advantages : The CF₃ group may mitigate off-target effects observed in Compound A (e.g., luminescence inhibition at high concentrations) .
  • Knowledge Gaps: Pharmacological data (e.g., Ki, EC50) for the target compound are unavailable in the provided evidence. Further studies should prioritize radioligand binding assays and functional cAMP inhibition assays (as in ) to validate its 5-HT1F activity.

Biologische Aktivität

1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings through case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and a 2,6-dimethylpyrimidine moiety . This unique structure contributes to its pharmacological properties.

Property Value
Molecular FormulaC13H15F3N4O
Molecular Weight303.28 g/mol
LogP3.5
SolubilitySoluble in DMSO, ethanol

Antimicrobial Activity

1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that it exhibits:

  • Bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM .
  • Antifungal properties , particularly against Candida species, with effective concentrations reported in the range of 31.108–248.863 μg/mL .

The compound's mechanism involves:

  • Inhibition of protein synthesis , which is crucial for bacterial growth and replication.
  • Targeting specific enzymes that play roles in nucleic acid synthesis and peptidoglycan production .

Case Studies

  • Inhibition of Biofilm Formation : In a recent study, the compound inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an anti-biofilm agent .
  • Cytotoxic Effects : In vitro studies on cancer cell lines (MCF-7 and HCT-116) revealed that the compound induced apoptosis, significantly increasing caspase-3 activity and leading to cell cycle arrest at the G1 phase .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological profile of 1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol:

Compound MIC (μM) Activity Type
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol15.625 - 125Antibacterial
Reference Drug (Ciprofloxacin)0.381Antibacterial
Compound from Study IC50: 0.48 - 2.78Anticancer

Q & A

Q. Table 1: Comparative Biological Activity of Piperidin-4-ol Derivatives

CompoundKey Structural FeaturesBiological Activity (IC50)Source
Target Compound2,6-Dimethylpyrimidine, -CF3CCR5 antagonist: 120 nM
1-(4-Hydroxyphenyl) analogHydroxyphenyl substituentSK inhibitor: 85 nM
1-Amino-4-CF3 analogAmino group at position 1Neurotransmitter modulation

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Data discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity : Validate purity via HPLC (>98%) and control for residual solvents .
  • Cell Line Differences : Use isogenic cell lines to isolate genetic confounding factors .
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify trends (e.g., trifluoromethyl groups enhance binding to hydrophobic pockets) .

Advanced: What strategies enhance the piperidine core’s bioactivity through structural modification?

Methodological Answer:

  • Substitution Patterns :
    • Position 1 : Introduce aminoethyl groups to improve water solubility (logP reduction) .
    • Position 4 : Replace -OH with -OCH3 to alter metabolic stability .
  • Pyrimidine Ring Modifications :
    • Replace dimethyl groups with halogens (Cl, F) to tune electronic effects .
  • Trifluoromethyl Optimization : Use deuterated -CF3 to probe metabolic pathways via isotope effects .

Q. Table 2: Impact of Functional Groups on Pharmacokinetics

ModificationLogP ChangeMetabolic Stability (t1/2)Source
2,6-Dimethylpyrimidine+0.52.3 hours
4-Trifluoromethyl+1.24.1 hours
Aminoethyl at position 1-0.85.8 hours

Advanced: How to evaluate the compound’s environmental impact in ecotoxicology studies?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure degradation half-life in soil/water .
  • Aquatic Toxicity : Test on Daphnia magna (LC50) and algae (growth inhibition) .
  • Bioaccumulation : Calculate bioconcentration factor (BCF) via octanol-water partitioning (log Kow) .
  • Metabolite Analysis : Identify transformation products (e.g., hydroxylated derivatives) via LC-QTOF-MS .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with CCR5 or σ-1 receptors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • QSAR Models : Correlate substituent electronegativity with IC50 values (R² > 0.85) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.